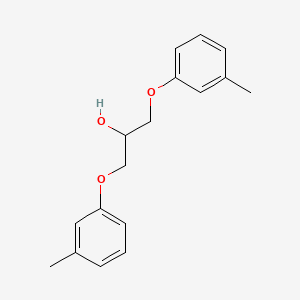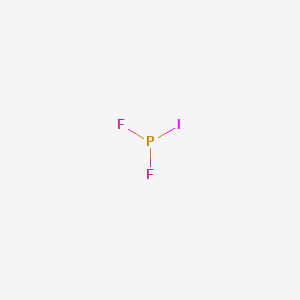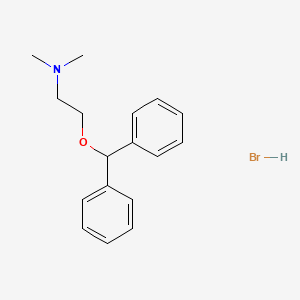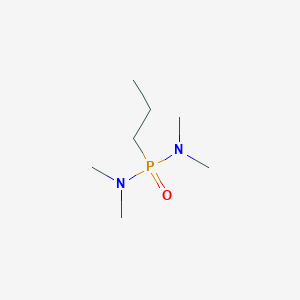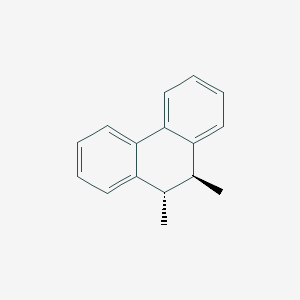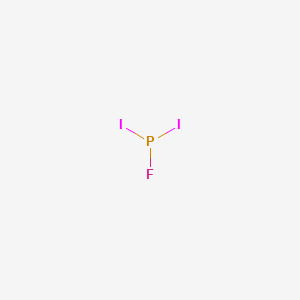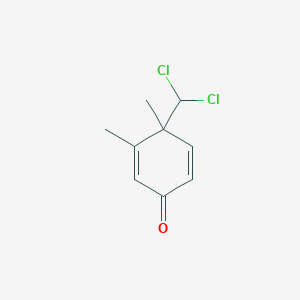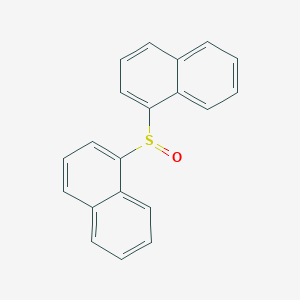
1,1'-Sulfinyldinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfinyldinaphthalene is an organic compound characterized by the presence of a sulfinyl group (-SO-) bridging two naphthalene rings. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The sulfinyl group introduces unique chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Sulfinyldinaphthalene can be synthesized through several methods. One common approach involves the oxidation of 1,1’-thiodinaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 1,1’-thiodinaphthalene in an appropriate solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for 1,1’-Sulfinyldinaphthalene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Sulfinyldinaphthalene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfone group (-SO2-).
Reduction: The sulfinyl group can be reduced back to a thioether (-S-) using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 1,1’-Sulfonyldinaphthalene.
Reduction: 1,1’-Thiodinaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
1,1’-Sulfinyldinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of sulfinyl group reactivity and stability.
Medicine: Research into its potential as a pharmacophore in drug design, particularly for its possible antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other materials where specific chemical properties of the sulfinyl group are advantageous.
Mécanisme D'action
The mechanism by which 1,1’-Sulfinyldinaphthalene exerts its effects depends on the specific application. In chemical reactions, the sulfinyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene rings. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other interactions .
Comparaison Avec Des Composés Similaires
1,1’-Thiodinaphthalene: The reduced form of 1,1’-Sulfinyldinaphthalene, with a thioether group instead of a sulfinyl group.
1,1’-Sulfonyldinaphthalene: The oxidized form, with a sulfone group.
Naphthalene: The parent compound, lacking the sulfinyl group.
Uniqueness: 1,1’-Sulfinyldinaphthalene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its thioether and sulfone analogs. This makes it a valuable compound for studying the effects of different sulfur oxidation states on chemical reactivity and biological activity .
Propriétés
Numéro CAS |
13285-00-2 |
|---|---|
Formule moléculaire |
C20H14OS |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-naphthalen-1-ylsulfinylnaphthalene |
InChI |
InChI=1S/C20H14OS/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clé InChI |
MHOFMHKGDRWUIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
